Selective Cytotoxicity Against MSI-H Cancer Cells: 2-Amino-4-(trifluoromethyl)pyrimidine Derivative 11g vs. 2-Aminopyrimidine Scaffold
Derivative 11g, built on the 2-amino-4-(trifluoromethyl)pyrimidine scaffold, exhibits 2.8-fold higher potency against MSI-H HCT116 colorectal cancer cells (IC50 = 1.52 μM) compared to its activity against MSS SW620 cells (IC50 = 4.24 μM). This selectivity is attributed to the synthetic lethality interaction with WRN helicase, a target not effectively engaged by simpler 2-aminopyrimidine scaffolds lacking the 4-trifluoromethyl group [1].
| Evidence Dimension | Cellular Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.52 μM (HCT116, MSI-H) |
| Comparator Or Baseline | IC50 = 4.24 μM (SW620, MSS) |
| Quantified Difference | 2.8-fold selectivity for MSI-H over MSS |
| Conditions | MTT assay, 72-hour exposure |
Why This Matters
This differential activity validates the 2-amino-4-(trifluoromethyl)pyrimidine scaffold as a privileged starting point for developing selective WRN inhibitors, a capability not shared by the 2-amino-5-(trifluoromethyl) isomer or 2-aminopyridine analogs.
- [1] You C, Wei S, Yu J, et al. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Mol Divers. 2025. doi:10.1007/s11030-025-11225-3 View Source
